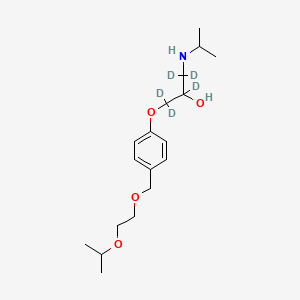

Bisoprolol-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

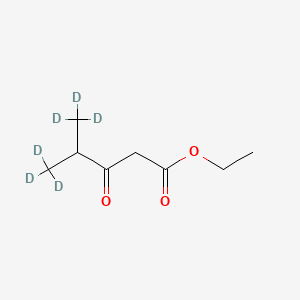

The synthesis of Bisoprolol involves the reduction of 1,3 diester by treating with sodium borohydride in methanol to afford compound 13. It is then tosylated with para toluene sulfonyl chloride, triethylamine in dichloromethane followed by reaction with isopropyl amine to produce crude compound 4 .Molecular Structure Analysis

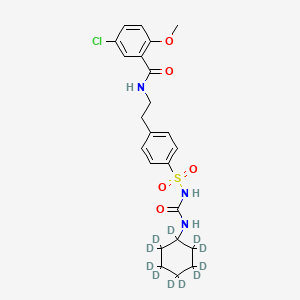

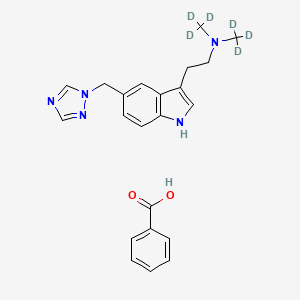

Bisoprolol-d5 is the deuterium labeled Bisoprolol. It is a potent, selective and orally active β1-adrenergic receptor blocker. Bisoprolol has little activity on β2-receptor . It is selective for β1-adrenoceptors in cardiac tissue. The S (-) enantiomer is believed to account for most of its β-blocking activity .Chemical Reactions Analysis

Bisoprolol is a beta blocker used for the treatment of high blood pressure. During the synthesis and scale up of Bisoprolol, several related compounds will be generated .Physical and Chemical Properties Analysis

Bisoprolol is a beta blocker and anti-hypertensive agent which affects the heart and circulation of blood in the arteries and veins. It has hydrophilic and lipophilic properties .Wissenschaftliche Forschungsanwendungen

Pharmakokinetik und metabolische Studien

Bisoprolol-d5, eine deuterierte Variante von Bisoprolol, wurde speziell für den Einsatz in der wissenschaftlichen Forschung entwickelt, um die Stoffwechselwege von Bisoprolol zu verfolgen und zu verstehen, ohne seine pharmakologischen Eigenschaften zu verändern . Es weist eine vorhersehbare Pharmakokinetik mit geringer intraindividueller und interindividueller Variabilität auf . Die Spitzenplasmakonzentrationen werden innerhalb von 2-4 Stunden erreicht und Steady-State-Konzentrationen werden innerhalb von 5 Tagen nach der Verabreichung erreicht .

Patientenfreundliche Extemporane Formulierung

Es wurden Forschungen durchgeführt, um eine sichere, stabile, schmackhafte und wirtschaftliche orale flüssige Extemporane Formulierung von Bisoprolol mit einer Zielkonzentration von 0,5 mg/mL zu entwickeln, ohne potenziell schädliche Hilfsstoffe zu verwenden .

Pharmakodynamik

Die einzigartigen pharmakokinetischen Eigenschaften von Bisoprolol können bei ausgewählten Patienten mit leichter bis mittelschwerer essentieller Hypertonie oder stabiler Angina pectoris Vorteile bieten .

Ganzkörper-physiologisch basierte Pharmakokinetik (WB-PBPK) Modellierung

WB-PBPK-Modelle können die in-vivo-Pharmakokinetik von Arzneimitteln wie Bisoprolol auf neue Situationen und Populationen extrapolieren, indem sie ein breites Spektrum physiologischer und biochemischer Faktoren integrieren .

Körperzusammensetzungsanalyse

Ein pharmakokinetisches Modell von Bisoprolol wurde mit nichtlinearem Mixed-Effects-Modeling erstellt, um den Zusammenhang mit verschiedenen Parametern der Körperzusammensetzung zu analysieren. Es wurde festgestellt, dass die mittlere Bisoprolol-Clearance 30% niedriger war als bei gesunden Personen und mit der Nierenfunktion korrelierte, die mit MDRD4 geschätzt wurde .

Wirkmechanismus

Target of Action

Bisoprolol-d5, like its parent compound Bisoprolol, is a highly cardioselective β1-adrenergic blocking agent . It primarily targets β1-adrenergic receptors, which are predominantly found in the heart. These receptors play a crucial role in regulating heart rate, heart contractility, and cardiac output .

Biochemical Pathways

This results in a reduction in cAMP levels, leading to decreased activation of protein kinase A (PKA), which in turn reduces the phosphorylation of various proteins involved in cardiac contractility .

Pharmacokinetics

This compound is expected to have similar pharmacokinetic properties to Bisoprolol. Bisoprolol is characterized by high oral bioavailability (90%), extensive hepatic metabolism, and equal renal and hepatic clearance . It has a long elimination half-life, allowing for once-daily administration . The incorporation of deuterium atoms in place of hydrogen in this compound allows for a detailed tracing and understanding of Bisoprolol’s metabolic pathways without altering its biochemical behavior .

Result of Action

The molecular and cellular effects of this compound are likely to mirror those of Bisoprolol. By blocking β1-adrenergic receptors, this compound reduces the heart rate and decreases the force of heart muscle contraction, leading to a reduction in blood pressure . At the cellular level, this compound can suppress M-type K+ currents (IK(M)) and erg-mediated K+ currents (IK(erg)) in pituitary cells and hippocampal neurons .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs can affect its pharmacokinetics and pharmacodynamics. Additionally, factors such as pH and temperature can impact the stability of the compound. It’s also worth noting that Bisoprolol has been detected in different aquatic ecosystems, indicating its persistence in the environment . .

Biochemische Analyse

Biochemical Properties

Bisoprolol-d5, like its parent compound bisoprolol, is a highly selective β1-adrenergic antagonist . It interacts with β1-adrenergic receptors, which are mainly found in the heart muscle cells and heart conduction tissue . By blocking these receptors, this compound inhibits the action of catecholamines such as adrenaline, reducing heart rate and blood pressure .

Cellular Effects

This compound exerts significant effects on various types of cells, particularly cardiac cells . It reduces the heart rate and contractility of heart muscle cells by blocking β1-adrenergic receptors . This leads to a decrease in cardiac output, which is beneficial in conditions such as hypertension .

Molecular Mechanism

The molecular mechanism of action of this compound involves the selective and competitive blockade of catecholamine stimulation of β1 adrenergic receptors . This blockade prevents the activation of a signaling cascade that normally leads to increased contractility of the heart muscle and increased heart rate .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have stable effects over time . It has a long half-life of 10–12 hours, suggesting that once-daily administration is adequate to maintain its therapeutic effect . Furthermore, at least 98% of the initial concentration of this compound remained throughout a 6-month study period, indicating its stability .

Metabolic Pathways

This compound is involved in the same metabolic pathways as bisoprolol. It is extensively metabolized in the liver, with a significant first-pass effect . The metabolites, which are inactive and do not accumulate, are eliminated predominantly by the kidneys . This metabolism is insensitive to liver enzyme inhibition and nearly insensitive to liver enzyme induction .

Transport and Distribution

This compound, like bisoprolol, is widely distributed in the body, with the highest concentrations found in the heart, liver, and lungs . It crosses the blood-brain barrier and is also found in saliva . The volume of distribution is associated with total body mass and skeletal muscle index .

Eigenschaften

IUPAC Name |

1,1,2,3,3-pentadeuterio-1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4/h5-8,14-15,17,19-20H,9-13H2,1-4H3/i11D2,13D2,17D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYCDWMUTMEGQY-FFNOJTKMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)COCCOC(C)C)O)NC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Benzyloxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Benzyl Ester](/img/structure/B562810.png)

![D-Methionine, N-[N-[N-(N-L-tyrosyl-D-alanyl)glycyl]-L-phenylalanyl]-](/img/structure/B562820.png)

![[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methylsulfinyl)-5-pyrimidinyl]-ethyl Ester-d6](/img/structure/B562830.png)